molecular formula C18H21NO4 B12941345 2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12941345
M. Wt: 315.4 g/mol
InChI Key: FCDNFMKNLOEYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves cyclization reactions. One common method includes the reaction between ethyl-4,4,4-trifluoroacetoacetate and salicylaldehyde, resulting in the formation of a hydroxy-substituted ethyl derivative . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized chromenes .

Scientific Research Applications

2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2H-chromenes and their derivatives, such as:

Uniqueness

What sets 2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its versatility and potential .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

[2-[ethyl(2-methylprop-2-enyl)amino]-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H21NO4/c1-4-19(10-13(2)3)17(20)12-23-18(21)15-9-14-7-5-6-8-16(14)22-11-15/h5-9H,2,4,10-12H2,1,3H3

InChI Key

FCDNFMKNLOEYKY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=C)C)C(=O)COC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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